5-Amino-3-(1-methyl-6-indolyl)isoxazole
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Overview
Description
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that combines an indole and an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine typically involves the formation of the indole and oxazole rings followed by their coupling. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized via Fischer indole synthesis, while the oxazole ring can be formed through cyclodehydration reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments .
Chemical Reactions Analysis
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the oxazole ring, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Scientific Research Applications
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biology: The compound is used in studies related to cell signaling and apoptosis, providing insights into cellular mechanisms.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other known tubulin inhibitors like colchicine .
Comparison with Similar Compounds
Similar compounds include other indole-oxazole derivatives, such as:
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also inhibit tubulin polymerization but may have different potency and selectivity profiles.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds are studied for their antioxidant properties and have different biological activities compared to 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine
Biological Activity
5-Amino-3-(1-methyl-6-indolyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can modulate metabolic pathways. For instance, it exhibits inhibitory effects on acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation: It acts as an allosteric modulator for receptors involved in neurotransmission, potentially enhancing synaptic plasticity and cognitive function .
Neuroprotective Effects
Studies have indicated that this compound possesses neuroprotective properties. It has been observed to:
- Reduce Apoptosis: In vitro studies demonstrated that the compound can decrease caspase-3 cleavage in neuronal cells exposed to glutamate, suggesting a protective effect against excitotoxicity .
- Promote Neurite Outgrowth: The compound has been linked to enhanced neurite extension in neuronal cultures, which is critical for neuronal repair and regeneration .
Anti-inflammatory Properties
Research indicates that this isoxazole derivative exhibits anti-inflammatory activity:
- Cytokine Inhibition: It has been shown to reduce the expression of pro-inflammatory cytokines, which are involved in chronic inflammatory conditions .
Antioxidant Activity
This compound also demonstrates antioxidant properties:
- Free Radical Scavenging: The compound can neutralize free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegeneration .
Case Studies and Research Findings
- Neuroprotection in Animal Models:
- Inflammation Reduction in Clinical Trials:
Data Summary
Property | Value |
---|---|
Neuroprotective Effect | Significant reduction in caspase-3 cleavage |
Anti-inflammatory Activity | Decreased levels of IL-6 and TNF-alpha |
Antioxidant Capacity | Effective scavenging of DPPH radicals |
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(1-methylindol-6-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3 |
InChI Key |
BQHJPMSCFKGJQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N |
Origin of Product |
United States |
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